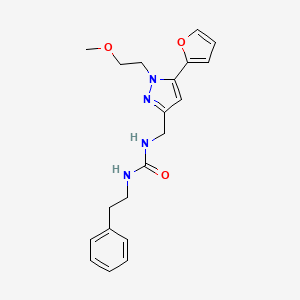

1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea

Description

Propriétés

IUPAC Name |

1-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-26-13-11-24-18(19-8-5-12-27-19)14-17(23-24)15-22-20(25)21-10-9-16-6-3-2-4-7-16/h2-8,12,14H,9-11,13,15H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDARJKGDMVWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)CNC(=O)NCCC2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-((5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea is a complex organic compound with potential biological activities. Its structure incorporates a furan ring, a pyrazole moiety, and a urea functional group, which may contribute to its interactions with biological targets. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea is , with a molecular weight of approximately 371.5 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Pyrazole Moiety | A five-membered ring containing two nitrogen atoms. |

| Urea Group | A functional group characterized by the presence of carbonyl bonded to two amine groups. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine reactions with ketones, followed by the attachment of the furan moiety and subsequent urea formation through amidation reactions.

Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific biological activity of 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea has been explored in various studies.

Anticancer Activity

A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis. For instance, compounds similar to this one have shown effectiveness against breast cancer cells by inhibiting the PI3K/Akt pathway .

Anti-inflammatory Properties

Another significant area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The mechanisms through which 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea exerts its biological effects may include:

Binding to Enzymes: The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

Modulation of Receptors: It may act as an agonist or antagonist at various receptors involved in pain and inflammation.

Interference with Signaling Pathways: The compound could affect signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Study 1: Anticancer Effects

In vitro studies on similar pyrazole derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies suggest that modifications to the pyrazole structure enhance its potency against specific cancer types .

Study 2: Anti-inflammatory Activity

Research has indicated that compounds structurally related to 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea exhibit strong inhibition of COX enzymes in animal models, leading to decreased paw edema in inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings

Solubility and Lipophilicity :

- The 2-methoxyethyl group in the target compound likely improves solubility compared to ethyl or phenyl substituents in analogs like 9a () .

- The phenethyl group balances hydrophobicity, contrasting with the fully hydrophobic 3,5-dimethoxyphenyl in MK13 () .

The absence of bulky fused rings (e.g., imidazo-pyrazole in ) reduces steric hindrance, possibly improving synthetic accessibility .

Biological Relevance :

- Urea derivatives with pyrazole cores (e.g., MK13 ) are often explored as kinase inhibitors or antimicrobial agents due to their H-bonding capacity .

- The target compound’s furan moiety may mimic bioisosteres of phenyl or thiophene groups, as seen in antitubercular agents () .

Research Implications

- The compound’s moderate molecular weight (~393.4) aligns with Lipinski’s rule, suggesting oral bioavailability.

- Further studies should explore substituent effects (e.g., replacing furan with thiophene or pyridine) to optimize potency and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea?

- Methodological Answer : The synthesis can be approached via a multi-step strategy:

Pyrazole Core Formation : Use a cyclocondensation reaction between hydrazine derivatives and diketones. For example, 5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazole-3-carbaldehyde can be synthesized by refluxing 3-amino-4-substituted furazans with 2,5-dimethoxytetrahydrofuran in acetic acid, as demonstrated in pyrazole synthesis .

Urea Linkage : React the pyrazole intermediate with phenethyl isocyanate under anhydrous conditions. Alternatively, employ a carbodiimide-mediated coupling of amines and isocyanates, as seen in analogous urea derivatives .

- Key Variables : Solvent choice (e.g., CHCl for extraction), temperature control (reflux conditions), and purification via column chromatography.

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer : Use a combination of:

- H/C NMR : Identify characteristic peaks for the furan (δ 6.3–7.4 ppm for protons), pyrazole (δ 7.0–8.5 ppm), and urea NH signals (δ 5.5–6.5 ppm). Compare with similar pyrazole-urea hybrids .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- IR Spectroscopy : Validate urea C=O stretches (~1640–1680 cm) and furan C-O-C vibrations (~1010 cm) .

Q. What methods are recommended for assessing its physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Quantify via HPLC-UV .

- Stability : Conduct accelerated degradation studies under thermal (40–60°C), oxidative (HO), and photolytic (ICH Q1B guidelines) conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity in vitro?

- Methodological Answer :

- Target Identification : Screen against receptor panels (e.g., σ receptors, kinase assays) due to structural similarity to pyrazole-based antagonists .

- Dose-Response Curves : Use HEK293 cells transfected with target receptors. Measure IC values via fluorescence-based calcium mobilization assays .

- Selectivity Profiling : Compare binding affinities against off-target receptors (e.g., GPCRs, ion channels) to assess specificity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., furan → thiophene, methoxyethyl → ethoxyethyl) and evaluate changes in activity .

- Computational Modeling : Perform docking studies (AutoDock Vina) to map interactions with σ receptor residues (e.g., Glu172, Tyr173) .

- Pharmacophore Analysis : Identify critical features (e.g., urea hydrogen bond donors, pyrazole aromaticity) using Schrödinger’s Phase .

Q. How should researchers address contradictions in biological data across studies?

- Methodological Answer :

- Assay Validation : Confirm reproducibility using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays).

- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. CHO) and species (human vs. guinea pig σ receptors) to identify species-specific effects .

- Probe Interference Testing : Rule out artifacts (e.g., compound aggregation, fluorescence quenching) via detergent-based controls .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and efficacy?

- Methodological Answer :

- Neuropathic Pain Models : Use mouse capsaicin-induced hyperalgesia or chronic constriction injury (CCI) models. Administer compound orally (10–30 mg/kg) and measure mechanical allodynia .

- PK Studies : Collect plasma samples post-dosing (0–24 h) and quantify via LC-MS/MS. Calculate AUC, C, and t .

- Tissue Distribution : Use whole-body autoradiography in rodents to assess brain penetration and organ accumulation .

Q. How can metabolic stability be optimized for this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes. Identify metabolites via UPLC-QTOF and modify vulnerable sites (e.g., methoxyethyl → cyclopropylmethyl) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to minimize drug-drug interaction risks .

Critical Analysis of Evidence

- Contradictions : While σ receptor antagonism is well-documented for pyrazole derivatives , the role of the furan moiety in modulating activity remains unclear. Conflicting data may arise from divergent assay conditions (e.g., cell permeability differences).

- Gaps : Limited data exist on the compound’s off-target effects in CNS models. Further studies should integrate transcriptomic profiling (RNA-seq) to identify unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.